1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one
Description
1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one is a halogenated aryl ketone with a propan-2-one backbone substituted by a chloro group and a 2-(difluoromethoxy)-4-iodophenyl ring.
Properties
Molecular Formula |
C10H8ClF2IO2 |
|---|---|
Molecular Weight |
360.52 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethoxy)-4-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2IO2/c1-5(15)9(11)7-3-2-6(14)4-8(7)16-10(12)13/h2-4,9-10H,1H3 |
InChI Key |
VFHYIWTXZSSKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)I)OC(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Phenyl Ring Functionalization
The core strategy involves constructing the 2-(difluoromethoxy)-4-iodophenyl moiety before introducing the propan-2-one backbone. Key steps include:
Step 2: Ketone Formation
- Friedel-Crafts Acylation : Reacting the functionalized phenol with chloroacetone in the presence of Lewis acids (e.g., AlCl₃).
- Challenges: Electron-withdrawing groups (iodo, difluoromethoxy) may deactivate the ring, requiring harsher conditions.
- Alternative: Use pre-acylated intermediates or Ullmann coupling for aryl ketone synthesis.
Optimization and Challenges
Reaction Conditions
Byproduct Mitigation
- Iodine Migration : Stabilize the aryl iodide via bulky solvents (e.g., DMF) to prevent displacement during acylation.
- Purity Control : Chromatography or recrystallization from ethanol/water mixtures improves final compound purity (>95%).
Comparative Data for Key Steps
| Step | Method | Yield (%) | Key Reference |
|---|---|---|---|
| Difluoromethylation | K₂CO₃/Chlorodifluoromethane | 65–78 | |
| Acylation | AlCl₃/Chloroacetone | 55–60 | |
| Chlorination | SO₂Cl₂/DCM | 70–85 |
Advanced Modifications
- Microwave-Assisted Synthesis : Reduces reaction time for acylation from 12h to 2h with comparable yields.
- Flow Chemistry : Continuous chlorination improves scalability and reduces byproduct formation.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and iodine groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro, difluoromethoxy, and iodine groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
- Steric and Electronic Impact of Iodo : The 4-iodo substituent in the target compound increases molar mass and polarizability compared to fluoro or chloro analogs, which may enhance crystallographic utility (e.g., heavy atom effect in X-ray diffraction) .
- Positional Isomerism : The 2-(difluoromethoxy) group in the target compound versus 3-(difluoromethoxy) in alters electronic distribution and steric hindrance, affecting reactivity in nucleophilic substitution reactions.
Physicochemical Properties
- Solubility : The iodo substituent likely reduces solubility in polar solvents compared to fluoro analogs (e.g., ) due to increased hydrophobicity.
- Thermal Stability: The electron-withdrawing chloro and difluoromethoxy groups may enhance thermal stability relative to non-halogenated propanones, as seen in related compounds .
Biological Activity
1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one, with the molecular formula and a molecular weight of 360.52 g/mol, is a synthetic compound notable for its potential biological activities. This article reviews its biological interactions, therapeutic applications, and relevant case studies.
The compound features a chloro group, a difluoromethoxy substituent, and an iodine atom on a phenyl ring. These structural components are crucial for its reactivity and biological activity. The synthesis typically involves the reaction of 4-(difluoromethoxy)-2-iodophenol with chloroacetone in the presence of bases like potassium carbonate under heated conditions .
Biological Activity Overview
Research indicates that this compound exhibits interactions with various biomolecules, suggesting potential therapeutic applications in areas such as anti-inflammatory and anticancer treatments. However, the precise mechanisms of action are still under investigation.
The compound may influence:
- Enzyme Activity : Alterations in enzyme kinetics leading to modified metabolic pathways.
- Receptor Binding : Interaction with specific receptors that could modulate physiological responses.
Anticancer Activity
A study explored the compound's cytotoxic effects on various cancer cell lines. Preliminary results indicated that it could inhibit cell proliferation in breast cancer models (e.g., MDA-MB-231), showing promise as a potential anticancer agent. The compound's structural similarities to known anticancer drugs suggest it may share similar pathways in tumor suppression.
Anti-inflammatory Effects
Another area of research focused on the anti-inflammatory properties of this compound. It was found to reduce inflammatory markers in cell culture studies, indicating its potential utility in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one | Ethyl group instead of iodine | Different reactivity profile due to ethyl substitution |
| 1-Chloro-1-(4-(difluoromethoxy)-2-fluorophenyl)propan-2-one | Fluorine instead of iodine | May exhibit differing biological activities compared to iodine-containing compounds |
| 1-Chloro-1-(4-(methoxy)-2-iodophenyl)propan-2-one | Methoxy group instead of difluoromethoxy | Variations in solubility and reactivity due to different substituents |
This comparison highlights how the presence of iodine significantly influences the biological activity and reactivity profiles of these compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing halogenated arylpropanones like 1-chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one?
- Methodological Answer : A diazotization-coupled condensation approach is frequently used. For example, substituted benzenediazonium chloride reacts with α-chlorinated ketones (e.g., methyl 2-chloro-3-oxobutanoate) in ethanol under chilled conditions (273 K) with sodium acetate as a buffer. Purification involves crystallization from ethanol . Optimization includes controlling reaction stoichiometry (1:1 molar ratio of diazonium salt to ketone) and monitoring reaction time (3–4 h) to maximize yield .
Q. How are spectroscopic techniques (IR, NMR) utilized to confirm the structure of such compounds?
- Methodological Answer :
- IR Spectroscopy : Key peaks include C=O stretching (~1647 cm⁻¹), C-Cl (~797 cm⁻¹), and aryl C-H bending (~768 cm⁻¹) .
- ¹H NMR : Characteristic signals include aromatic protons (δ 7.03–7.85 ppm), vinyl protons (J = 15–16 Hz for trans-configuration), and methoxy groups (δ ~3.8 ppm) . Assignments require integration and coupling constant analysis to distinguish substituent positions .
Q. What analytical methods ensure purity and identity of the synthesized compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard. Crystallinity is verified via X-ray diffraction (XRD), while elemental analysis (C, H, N, Cl) validates stoichiometric ratios .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of halogenated propanones, and how are they addressed?
- Methodological Answer :
- Disorder Handling : Halogen atoms (e.g., I, Cl) often exhibit positional disorder. SHELXL refinement tools (PART, SUMP commands) partition occupancy .
- Hydrogen Bonding : Weak interactions (N–H⋯O, C–H⋯F) require high-resolution data (θ > 25°) and restraints (DFIX, DANG) to model accurately. For example, reports R factor = 0.038 after refining H-bond networks .
- Twinned Data : TWIN/BASF commands in SHELXL resolve pseudo-merohedral twinning .
Q. How do computational methods like DFT complement experimental structural data?
- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry (B3LYP/6-31G* basis set) and predicts vibrational frequencies, which are cross-validated with experimental IR/NMR. For example, used DFT to correlate calculated dipole moments with XRD-derived electrostatic potentials . Electron-density maps (Hirshfeld surfaces) further analyze intermolecular interactions .
Q. What strategies mitigate reactivity conflicts from competing halogen substituents (e.g., iodine vs. chlorine)?
- Methodological Answer :
- Selective Protection : Temporarily block iodine’s ortho-directing effects using trimethylsilyl groups during electrophilic substitution .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, favoring iodine substitution over chlorine .
Q. How can polymorphism in crystal packing impact material stability?
- Methodological Answer : Polymorph screening via solvent-mediated recrystallization (e.g., ethanol/water gradients) identifies stable forms. ’s crystal packing (P21/c space group) shows chains linked by N–H⋯O bonds, which enhance thermal stability (TGA analysis recommended) .
Q. What protocols ensure safe handling of iodinated compounds in laboratory settings?
- Methodological Answer :
- Containment : Use fume hoods for synthesis and glove boxes for weighing ( recommends filter-tip pipettes to avoid aerosolization) .
- Waste Management : Halogenated byproducts are segregated and treated with sodium thiosulfate to neutralize iodine residues before disposal .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported spectroscopic data for structurally similar compounds?
- Methodological Answer :
- Contextual Calibration : Compare solvent effects (e.g., CDCl3 vs. DMSO-d6 in NMR) and instrument calibration (e.g., internal TMS reference). and show δ variations (±0.2 ppm) for Cl-substituted aromatics due to solvent polarity .
- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm assignments. Conflicting IR peaks (e.g., C=O at 1647 vs. 1655 cm⁻¹) may arise from crystallinity differences; XRD confirms the dominant conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
